Cas no 34599-51-4 (1-(1-bromobutan-2-yl)benzene)
1-(1-bromobutan-2-yl)benzene structure
Product Name:1-(1-bromobutan-2-yl)benzene
Numero CAS:34599-51-4
MF:C10H13Br
MW:213.114222288132
CID:1006341
PubChem ID:576857
Update Time:2025-06-15
1-(1-bromobutan-2-yl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(1-bromobutan-2-yl)benzene
- 1-bromobutan-2-ylbenzene
- (+-)-1-Brom-2-phenyl-butan
- (+-)-1-bromo-2-phenyl-butane
- (1-bromomethyl-propyl)-benzene
- (RS)-2-phenylbutyl bromide
- [1-(bromomethyl)propyl]benzene
- [1-(bromo-methyl)propyl]benzene
- AC1LB5R1
- AG-J-03750
- Benzene, [1-(bromomethyl)propyl]-
- CTK6C8419
- SureCN2240978
- G55616
- 34599-51-4
- [1-(Bromomethyl)propyl]benzene #
- DS-019435
- EN300-675184
- (1-Bromobutan-2-yl)benzene
- DTXSID30341913
- AKOS012021115
- SCHEMBL2240978
- [1-Bromomethylpropyl]benzene
- J-502716
-
- MDL: MFCD09745023
- Inchi: 1S/C10H13Br/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
- Chiave InChI: DEESSKCTGAJPNA-UHFFFAOYSA-N
- Sorrisi: BrCC(C1C=CC=CC=1)CC
Proprietà calcolate
- Massa esatta: 212.02006g/mol
- Massa monoisotopica: 212.02006g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 95
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 0Ų
1-(1-bromobutan-2-yl)benzene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-675184-0.05g |
(1-bromobutan-2-yl)benzene |
34599-51-4 | 95% | 0.05g |
$118.0 | 2023-03-11 | |
| Enamine | EN300-675184-0.1g |
(1-bromobutan-2-yl)benzene |
34599-51-4 | 95% | 0.1g |
$176.0 | 2023-03-11 | |
| Enamine | EN300-675184-0.25g |
(1-bromobutan-2-yl)benzene |
34599-51-4 | 95% | 0.25g |
$252.0 | 2023-03-11 | |
| Enamine | EN300-675184-0.5g |
(1-bromobutan-2-yl)benzene |
34599-51-4 | 95% | 0.5g |
$457.0 | 2023-03-11 | |
| Enamine | EN300-675184-1.0g |
(1-bromobutan-2-yl)benzene |
34599-51-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-675184-2.5g |
(1-bromobutan-2-yl)benzene |
34599-51-4 | 95% | 2.5g |
$1147.0 | 2023-03-11 | |
| Enamine | EN300-675184-5.0g |
(1-bromobutan-2-yl)benzene |
34599-51-4 | 95% | 5.0g |
$1695.0 | 2023-03-11 | |
| Enamine | EN300-675184-10.0g |
(1-bromobutan-2-yl)benzene |
34599-51-4 | 95% | 10.0g |
$2516.0 | 2023-03-11 | |
| Aaron | AR00CNXL-50mg |
1-(1-bromobutan-2-yl)benzene |
34599-51-4 | 95% | 50mg |
$188.00 | 2025-02-14 | |
| Aaron | AR00CNXL-100mg |
1-(1-bromobutan-2-yl)benzene |
34599-51-4 | 95% | 100mg |
$267.00 | 2025-02-14 |
1-(1-bromobutan-2-yl)benzene Letteratura correlata
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
34599-51-4 (1-(1-bromobutan-2-yl)benzene) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti